Defined A2B Adenosine Receptor Binding Affinity: Direct Ki Measurement vs. Unmeasured Comparators
2-Chloro-N6-(2-hydroxyethyl)adenosine has a directly measured binding affinity (Ki) of 2.9 μM (2,920 nM) at the human recombinant adenosine A2B receptor expressed in CHO cell membranes, assessed via inhibition of NECA-stimulated adenylyl cyclase activity [1]. In contrast, the binding affinities of structurally related single-modification comparators 2-chloroadenosine and N6-(2-hydroxyethyl)adenosine at the A2B receptor are not reported in the accessible literature. Among dual-modified adenosine analogs with C2-chloro substitution, compounds such as the 2-chloro analogue of 1-deoxy-1-{6-[N′-(furan-2-carbonyl)-hydrazino]-9H-purin-9-yl}-N-ethyl-β-D-ribofuranuronamide (compound 23) demonstrate A2B EC50 values of 210 nM [2], representing approximately 14-fold higher potency than the Ki measured for 2-chloro-N6-(2-hydroxyethyl)adenosine.
| Evidence Dimension | Adenosine A2B receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 2.9 μM (2,920 nM) |
| Comparator Or Baseline | 2-Chloroadenosine: No reported A2B Ki; N6-(2-Hydroxyethyl)adenosine: No reported A2B Ki; Compound 23 (2-chloro analogue): EC50 = 210 nM |
| Quantified Difference | Target compound shows ~14-fold lower potency than the most potent 2-chloro-containing A2B agonist comparator |
| Conditions | Human recombinant adenosine A2B receptor expressed in CHO cell membranes; inhibition of NECA-stimulated adenylyl cyclase activity after 20 minutes |
Why This Matters
The availability of a defined, experimentally measured A2B receptor Ki enables dose-response calculations and receptor occupancy modeling, whereas uncharacterized comparators introduce experimental uncertainty in A2B-targeted studies.
- [1] BindingDB. ChEMBL_1292705 (CHEMBL3123572): Binding affinity to human recombinant adenosine A2B receptor expressed in CHO cell membranes. View Source
- [2] Baraldi PG, Tabrizi MA, Fruttarolo F, Romagnoli R, Preti D. Recent improvements in the development of A2B adenosine receptor agonists. Purinergic Signalling. 2008;4(4):287-303. View Source
